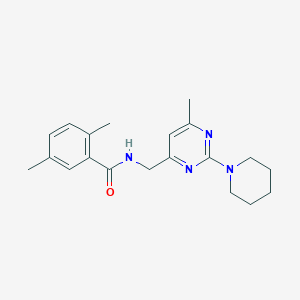![molecular formula C17H19N5O B2880700 N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide CAS No. 1241318-32-0](/img/structure/B2880700.png)
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide, also known as CPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CPPA belongs to the class of compounds known as selective estrogen receptor modulators (SERMs), which are known to exert tissue-specific effects on estrogen receptors.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, bone health, and neuroprotection. In cancer research, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to inhibit the growth of breast cancer cells by selectively targeting estrogen receptors. In bone health research, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to improve bone density and reduce bone loss in animal models of osteoporosis. In neuroprotection research, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to protect against neuronal damage in animal models of ischemic stroke.
Mecanismo De Acción
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide exerts its effects by selectively binding to estrogen receptors in a tissue-specific manner. In breast cancer cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide acts as an estrogen receptor antagonist, inhibiting the growth of cancer cells. In bone cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide acts as an estrogen receptor agonist, promoting bone formation and reducing bone loss. In neuronal cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide acts as a neuroprotective agent, reducing neuronal damage and promoting neuronal survival.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has been shown to have a variety of biochemical and physiological effects in different tissues. In breast cancer cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide inhibits the growth of cancer cells by blocking estrogen signaling. In bone cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide promotes bone formation and reduces bone loss by stimulating osteoblast activity and inhibiting osteoclast activity. In neuronal cells, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide protects against neuronal damage by reducing oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide has several advantages for lab experiments, including its tissue-specific effects on estrogen receptors and its potential therapeutic applications in cancer research, bone health, and neuroprotection. However, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide also has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide, including:
1. Further studies on the tissue-specific effects of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide on estrogen receptors in different tissues.
2. Development of more efficient synthesis methods for N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide to improve its purity and yield.
3. Investigation of the potential therapeutic applications of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide in other fields, such as cardiovascular disease and metabolic disorders.
4. Evaluation of the safety and toxicity of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide in animal models and human clinical trials.
5. Development of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide derivatives with improved pharmacological properties and selectivity for estrogen receptors.
In conclusion, N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide is a promising compound with potential therapeutic applications in cancer research, bone health, and neuroprotection. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in animal models and human clinical trials.
Métodos De Síntesis
The synthesis of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide involves the reaction of 2-(1H-pyrazol-1-yl)aniline with 1-cyanocyclopentanecarboxylic acid chloride in the presence of triethylamine. The resulting product is then treated with acetic anhydride and triethylamine to obtain N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide. The purity of N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide can be improved by recrystallization from a suitable solvent.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(2-pyrazol-1-ylanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O/c18-13-17(8-3-4-9-17)21-16(23)12-19-14-6-1-2-7-15(14)22-11-5-10-20-22/h1-2,5-7,10-11,19H,3-4,8-9,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUMZOQBZGZGAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)CNC2=CC=CC=C2N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-{[2-(1H-pyrazol-1-yl)phenyl]amino}acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-1-((4-methylbenzyl)thio)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2880617.png)
![2-[(4-chlorophenyl)amino]-4H-chromene-3-carboxamide](/img/structure/B2880620.png)


![3-[2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one](/img/structure/B2880624.png)
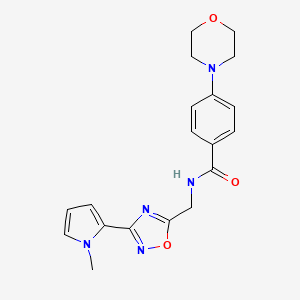
![1-phenyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2880626.png)
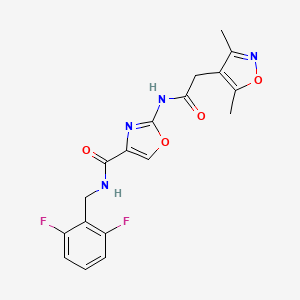

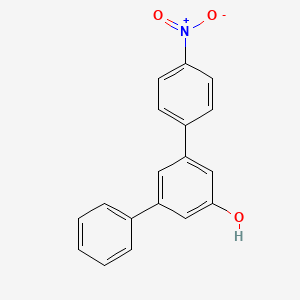
![N-cyclohexyl-2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2880631.png)
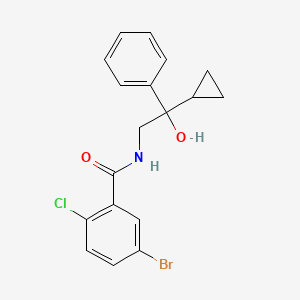
![3-chloro-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2880636.png)
